(Z)-methyl 2-((2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
Description
This compound features a benzofuran core substituted with a 3,4-dimethoxybenzylidene group at position 2, a methyl group at position 7, and a methyl oxyacetate ester at position 4. The (Z)-configuration of the benzylidene moiety ensures specific spatial orientation, influencing intermolecular interactions and physicochemical properties. The 3,4-dimethoxy groups enhance electron density via resonance, while the 7-methyl group introduces steric effects that may alter molecular packing or metabolic stability .
Properties
IUPAC Name |
methyl 2-[[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl]oxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O7/c1-12-15(27-11-19(22)26-4)8-6-14-20(23)18(28-21(12)14)10-13-5-7-16(24-2)17(9-13)25-3/h5-10H,11H2,1-4H3/b18-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMAWEWIQYWSQN-ZDLGFXPLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=CC3=CC(=C(C=C3)OC)OC)C2=O)OCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1O/C(=C\C3=CC(=C(C=C3)OC)OC)/C2=O)OCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 2-((2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory, antioxidant, and cytotoxic effects, supported by recent research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C21H23NO5
- Molecular Weight : 369.411 g/mol
- CAS Number : 61348-95-6
1. Anti-inflammatory Activity
Recent studies have demonstrated that similar benzylidene derivatives exhibit significant anti-inflammatory properties. For instance, compounds with structural similarities have shown inhibition of pro-inflammatory cytokines in vitro. A study indicated that certain analogs could reduce the expression of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways .
2. Antioxidant Activity
The antioxidant capacity of this compound has been assessed through various assays. In one study, the compound demonstrated a strong ability to scavenge free radicals and inhibit lipid peroxidation in cellular models . This suggests potential applications in preventing oxidative stress-related diseases.
3. Cytotoxic Effects
Cytotoxicity assays on various cancer cell lines have revealed that this compound exhibits selective cytotoxicity. In vitro studies indicated that at concentrations below 20 µM, the compound did not significantly affect cell viability in B16F10 murine melanoma cells, suggesting a favorable safety profile for further development . However, some analogs showed dose-dependent cytotoxic effects at higher concentrations.
Case Study 1: Inhibition of Melanin Production
In an experimental setup using B16F10 cells, several analogs of the compound were tested for their ability to inhibit melanin production. The results indicated that the compound effectively reduced melanin synthesis by inhibiting mushroom tyrosinase activity, a key enzyme in melanin biosynthesis. The IC50 value for one of the most effective analogs was reported at 1.12 µM, significantly lower than that of kojic acid (24.09 µM), a standard reference .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target proteins involved in inflammatory pathways. The results showed strong binding affinities to COX enzymes, suggesting a mechanism for its anti-inflammatory effects .
Summary of Findings
Comparison with Similar Compounds
Substituent Variations on the Benzylidene Group
The benzylidene substituent significantly impacts electronic and steric properties:
- 4-tert-Butylbenzylidene (CAS 620547-56-0): The bulky tert-butyl group enhances lipophilicity (XLogP3 = 5.2) and steric hindrance, which may improve membrane permeability but reduce solubility .
- 4-Ethoxybenzylidene (CAS 623117-62-4): The ethoxy group combines moderate electron donation with increased alkyl chain length, balancing solubility and lipophilicity .
Ester Group Modifications
- Methyl ester (main compound): Higher hydrophilicity compared to ethyl esters, favoring aqueous solubility.
Unique Features of the Main Compound
The 7-methyl group on the benzofuran ring distinguishes it from analogs in the evidence, which lack this substitution. This group may influence conformational stability or steric interactions in biological systems.
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
- Electronic Effects : Methoxy and ethoxy groups enhance resonance stabilization, while fluorine and tert-butyl groups modulate electron density and steric bulk. These differences may influence UV absorption profiles or catalytic activity in synthetic applications.
- The main compound’s polar methoxy groups may offset its ester’s lipophilicity .
- Metabolic Considerations : Ethyl esters are typically more resistant to esterase-mediated hydrolysis than methyl esters, suggesting longer in vivo stability for the ethyl-substituted analog .
Q & A
Q. How can conflicting bioactivity data from different studies be resolved?
- Methodological Answer :
- Meta-Analysis : Pool data from multiple studies using standardized protocols (e.g., CONSORT guidelines) .
- Dose-Response Curves : Ensure consistent concentration ranges across experiments .
- Orthogonal Assays : Validate results with complementary techniques (e.g., SPR alongside enzyme assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
